Heptane-2,4-dione

Catalog No.
S661498
CAS No.
7307-02-0
M.F
C7H12O2
M. Wt
128.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptane-2,4-dione

CAS Number

7307-02-0

Product Name

Heptane-2,4-dione

IUPAC Name

heptane-2,4-dione

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C7H12O2/c1-3-4-7(9)5-6(2)8/h3-5H2,1-2H3

InChI Key

ILPNRWUGFSPGAA-UHFFFAOYSA-N

SMILES

CCCC(=O)CC(=O)C

Canonical SMILES

CCCC(=O)CC(=O)C

Precursor for Synthesis:

Heptane-2,4-dione can serve as a building block for the synthesis of more complex molecules. Its reactive nature allows it to participate in various chemical reactions, making it a valuable starting material for the preparation of diverse organic compounds. For example, research has shown its potential in the synthesis of bicyclo[4.1.0]heptane-2,4-dione derivatives, which exhibit herbicidal activity [].

Enzyme Inhibition Studies:

Studies have explored the potential of heptane-2,4-dione and its derivatives as inhibitors of specific enzymes. One area of interest is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (4-HPPD), an enzyme involved in the biosynthesis of essential plant pigments. Inhibiting this enzyme can disrupt plant growth and development, leading to potential applications as herbicides [].

Heptane-2,4-dione, also known as 2,4-heptanedione or heptan-2,4-dione, is a ketone with the molecular formula C₇H₁₂O₂. This compound is characterized by its two carbonyl groups located at the second and fourth positions of the heptane chain. It appears as a colorless to yellow liquid and is less dense than water, making it soluble in various organic solvents. Heptane-2,4-dione is notable for its flammability and reactivity with strong acids and bases, which can lead to the release of flammable gases such as hydrogen .

Typical of diketones. Key reactions include:

  • Condensation Reactions: It can undergo aldol condensation with aldehydes or other ketones to form larger molecules.
  • Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
  • Oxidation: Under oxidative conditions, it can form carboxylic acids or other oxidized products.
  • Reactivity with Nucleophiles: The carbonyl groups are susceptible to nucleophilic attack, allowing for the formation of various derivatives .

Heptane-2,4-dione can be synthesized through several methods:

  • Decarboxylation of Acids: Starting with suitable carboxylic acids and employing decarboxylation techniques.
  • Alkylation Reactions: Utilizing alkylating agents on diketones or other precursors.
  • Condensation of Acetylacetone: This method involves the reaction of acetylacetone with appropriate alkyl halides under basic conditions.

These synthetic routes allow for the production of heptane-2,4-dione in varying yields depending on the specific conditions employed .

Heptane-2,4-dione finds applications across various fields:

  • Solvent: It is used as a solvent in paints and varnishes due to its ability to dissolve a wide range of organic compounds.
  • Chemical Intermediate: The compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Flavoring Agent: It is sometimes used in the food industry for flavoring purposes due to its pleasant aroma.

These applications highlight its versatility in both industrial and laboratory settings .

Interaction studies involving heptane-2,4-dione focus on its reactivity with other chemicals. Its interactions include:

  • Reactivity with Reducing Agents: Heptane-2,4-dione reacts with reducing agents to produce alcohols.
  • Compatibility with Solvents: It shows compatibility with various organic solvents, which is crucial for its use in formulations.

Further research into its interactions could provide insights into its behavior in complex mixtures and formulations.

Heptane-2,4-dione shares structural similarities with several other diketones. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Pentane-2,4-dioneC₅H₈O₂Shorter carbon chain; used in similar applications
2,3-HeptanedioneC₇H₁₂O₂Different positioning of carbonyl groups
ButanoylacetoneC₇H₁₂O₂Contains a butanoyl group; used in flavoring
AcetylacetoneC₅H₈O₂Commonly used as a chelating agent in coordination chemistry

The uniqueness of heptane-2,4-dione lies in its specific arrangement of carbonyl groups and its resultant chemical properties, which differentiate it from these similar compounds .

XLogP3

0.6

UNII

EU0GSN19XA

Other CAS

7307-02-0

Wikipedia

2,4-heptanedione

Dates

Modify: 2023-08-15

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